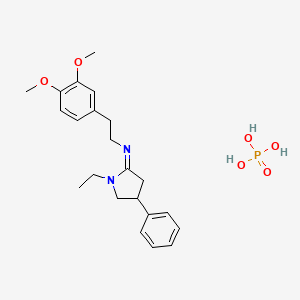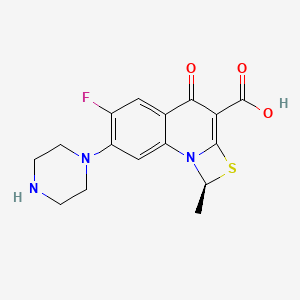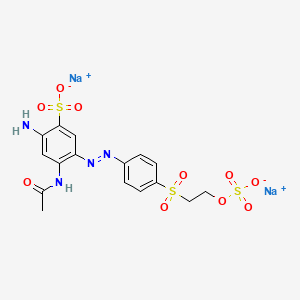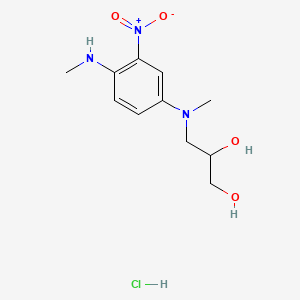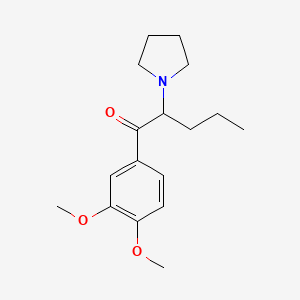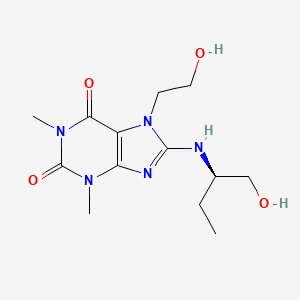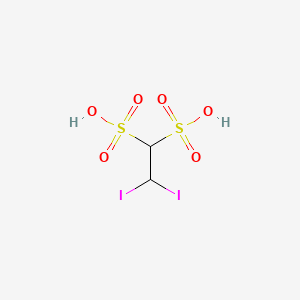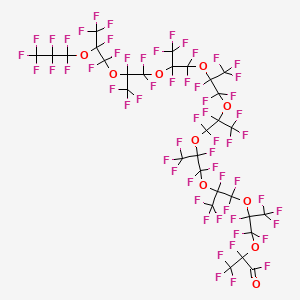
Gppt-LHRH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gppt-LHRH involves the conjugation of carbohydrate units such as lactose, glucose, and galactose to the luteinizing hormone-releasing hormone peptide. This glycosylation process protects the peptide from proteolytic degradation and increases its half-life in biological systems .
Industrial Production Methods
Industrial production of this compound typically involves solid-phase peptide synthesis (SPPS) followed by glycosylation. The SPPS method allows for the sequential addition of amino acids to a growing peptide chain, while glycosylation is achieved through chemical or enzymatic methods to attach carbohydrate units to specific amino acid residues .
Chemical Reactions Analysis
Types of Reactions
Gppt-LHRH undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of disulfide bonds, while reduction may lead to the cleavage of these bonds .
Scientific Research Applications
Gppt-LHRH has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis and glycosylation techniques.
Biology: Investigated for its role in regulating reproductive hormones and its potential therapeutic applications.
Medicine: Explored for its use in treating hormone-dependent diseases such as prostate and breast cancer.
Industry: Utilized in the development of peptide-based drugs and hormone therapies
Mechanism of Action
Gppt-LHRH exerts its effects by binding to specific receptors on the surface of pituitary gonadotropes. This binding stimulates the release of luteinizing hormone and follicle-stimulating hormone, which regulate steroidogenesis and gamete maturation in the gonadal tissue. The molecular targets involved include G-protein coupled receptors and various signaling pathways that mediate hormone synthesis and secretion .
Comparison with Similar Compounds
Similar Compounds
Luteinizing Hormone-Releasing Hormone (LHRH): The natural form of the hormone.
Glycosylated LHRH Analogs: Modified forms with different carbohydrate units attached.
Gonadotropin-Releasing Hormone (GnRH) Agonists and Antagonists: Compounds that mimic or inhibit the action of GnRH
Uniqueness
Gppt-LHRH is unique due to its glycosylation, which enhances its stability and prolongs its half-life in biological systems. This modification makes it more effective in therapeutic applications compared to its non-glycosylated counterparts .
Properties
CAS No. |
69770-59-8 |
|---|---|
Molecular Formula |
C72H91N17O14 |
Molecular Weight |
1418.6 g/mol |
IUPAC Name |
(2S)-N-[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-1-(5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C72H91N17O14/c1-40(2)31-52(62(94)81-50(19-10-28-76-72(74)75)70(102)88-29-11-20-58(88)68(100)79-38-60(73)92)82-65(97)55(34-43-36-77-48-17-8-6-15-46(43)48)84-63(95)53(33-42-22-24-45(91)25-23-42)83-67(99)57(39-90)87-66(98)56(35-44-37-78-49-18-9-7-16-47(44)49)85-64(96)54(32-41-13-4-3-5-14-41)86-69(101)59-21-12-30-89(59)71(103)51-26-27-61(93)80-51/h3-9,13-18,22-25,36-37,40,50-59,77-78,90-91H,10-12,19-21,26-35,38-39H2,1-2H3,(H2,73,92)(H,79,100)(H,80,93)(H,81,94)(H,82,97)(H,83,99)(H,84,95)(H,85,96)(H,86,101)(H,87,98)(H4,74,75,76)/t50-,51?,52-,53-,54+,55+,56+,57-,58-,59-/m0/s1 |
InChI Key |
LKIPNTHNUKGNQQ-VNITUHCOSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@@H](CC7=CC=CC=C7)NC(=O)[C@@H]8CCCN8C(=O)C9CCC(=O)N9 |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CC=CC=C7)NC(=O)C8CCCN8C(=O)C9CCC(=O)N9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


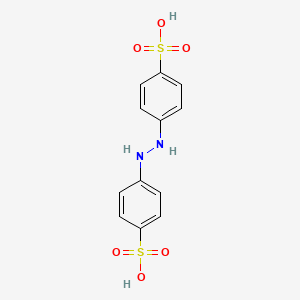
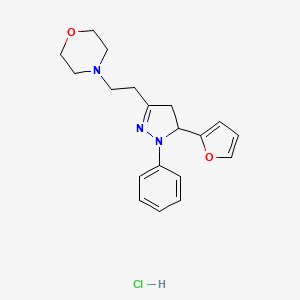
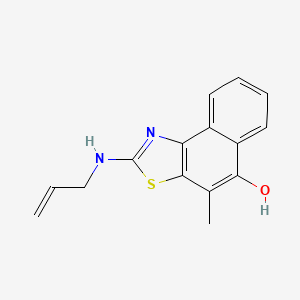
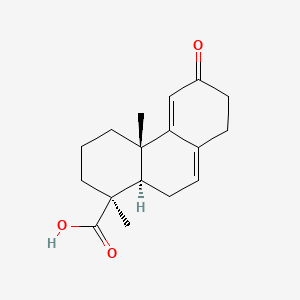
![2-[(3s,4r)-4-{[(3,4-Dichloro-5-Methyl-1h-Pyrrol-2-Yl)carbonyl]amino}-3-Fluoropiperidin-1-Yl]-1,3-Thiazole-5-Carboxylic Acid](/img/structure/B12786262.png)

